5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Overview
Description
5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
5-Fluoro-2-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is a known target in antipromastigote activity .
Mode of Action
It can be inferred that the compound interacts with its target site, possibly leading to changes in the target’s function .
Biochemical Pathways
Based on the target of action, it can be inferred that the compound may affect pathways related to the function of the lmptr1 pocket .
Result of Action
The compound’s interaction with its target could lead to changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-fluoropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole-pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: Similar structure but with additional fluorine atoms.
4-(1H-Pyrazol-4-yl)pyridine: Lacks the fluorine atom at the 5-position.
5-Amino-2-(1H-pyrazol-4-yl)pyridine: Contains an amino group instead of a fluorine atom.
Uniqueness
5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-fluoro-2-(1H-pyrazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYNCLTFZSMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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